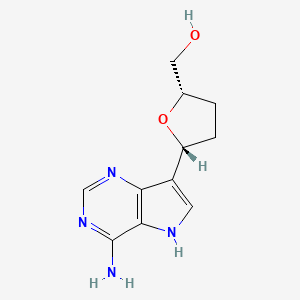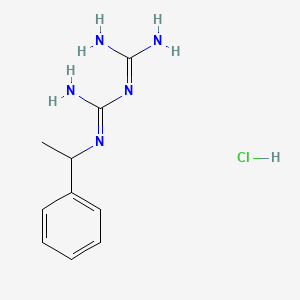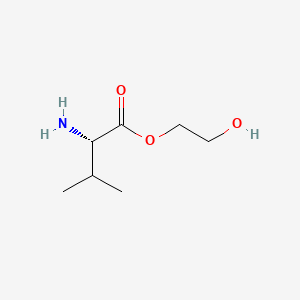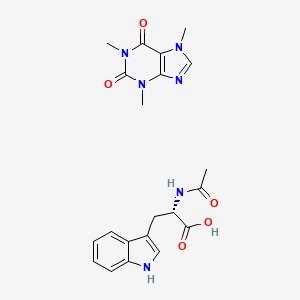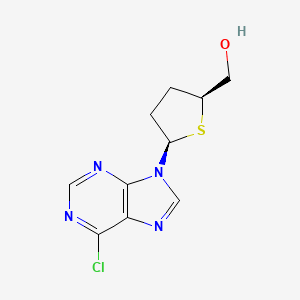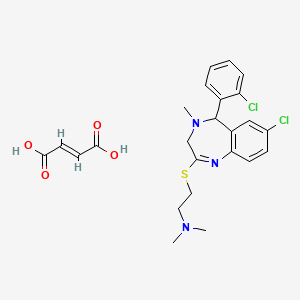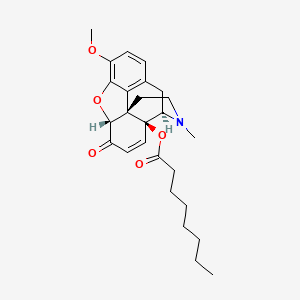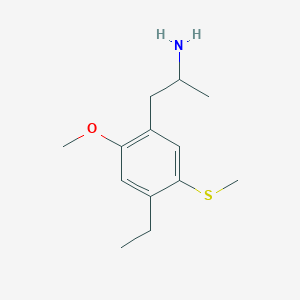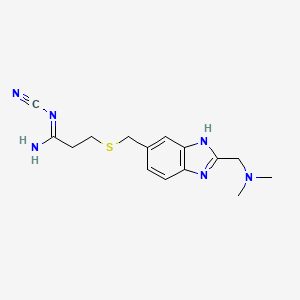![molecular formula C23H14N2Na2O8S2 B12785006 1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt CAS No. 2611-80-5](/img/structure/B12785006.png)
1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Red 82, also known as C.I. 68205, is a synthetic dye belonging to the class of acid dyes. It is primarily used for coloring textiles, paper, and leather. The compound is known for its vibrant red hue with a blue undertone. Its chemical structure is characterized by the presence of sulfonic acid groups, which enhance its solubility in water and its affinity for protein fibers such as wool and silk .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 82 involves the condensation of 6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione with aniline. This intermediate product is then sulfonated using sulfuric acid to introduce sulfonic acid groups, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods: In industrial settings, the production of Acid Red 82 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Condensation Reaction: Conducted at elevated temperatures to facilitate the formation of the intermediate product.
Sulfonation: Carried out using concentrated sulfuric acid under controlled conditions to prevent over-sulfonation.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the final dye, which is then purified and dried.
化学反应分析
Types of Reactions: Acid Red 82 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of its aromatic structure.
Reduction: Reduction reactions can lead to the decolorization of the dye, often used in wastewater treatment to remove dye contaminants.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the modification of the dye’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reactions typically involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation Products: Breakdown products include smaller aromatic compounds and sulfonic acids.
Reduction Products: Reduced forms of the dye, often colorless or less intensely colored.
Substitution Products: Modified dyes with altered solubility, affinity, or color properties.
科学研究应用
Acid Red 82 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing wool, silk, and nylon. .
作用机制
The mechanism of action of Acid Red 82 involves its interaction with substrates through ionic and hydrogen bonding. The sulfonic acid groups enhance its solubility and binding affinity to protein fibers. In biological systems, the dye can interact with cellular components, allowing for visualization under a microscope. The molecular targets include amino groups in proteins and nucleic acids .
相似化合物的比较
Acid Red 80: Another acid dye with similar applications but different shade and fastness properties.
Acid Red 87: Known for its use in the textile industry with slightly different chemical properties.
Uniqueness of Acid Red 82:
Color Properties: Acid Red 82 has a unique red hue with a blue undertone, making it distinct from other red dyes.
Solubility: The presence of multiple sulfonic acid groups enhances its solubility in water.
Affinity: High affinity for protein fibers, making it suitable for dyeing wool and silk
Acid Red 82 stands out due to its vibrant color, excellent solubility, and strong affinity for protein fibers, making it a valuable dye in various industries and scientific research applications.
属性
CAS 编号 |
2611-80-5 |
|---|---|
分子式 |
C23H14N2Na2O8S2 |
分子量 |
556.5 g/mol |
IUPAC 名称 |
disodium;4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzene-1,3-disulfonate |
InChI |
InChI=1S/C23H16N2O8S2.2Na/c1-25-18-9-8-17(24-16-7-6-12(34(28,29)30)10-19(16)35(31,32)33)22-21(18)15(11-20(25)26)13-4-2-3-5-14(13)23(22)27;;/h2-11,24H,1H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI 键 |
NTWZVSRLUAOEKA-UHFFFAOYSA-L |
规范 SMILES |
CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



